ethyl 4-amino-2-methylcyclohexane-1-carboxylate
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Overview
Description
ethyl 4-amino-2-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-methylcyclohexane-1-carboxylate typically involves the esterification of 4-amino-2-methylcyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-amino-2-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in anhydrous conditions.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
ethyl 4-amino-2-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-methylcyclohexane-1-carboxylate
- Methyl 4-amino-2-methylcyclohexanecarboxylate
- 4-Amino-2-methylcyclohexanecarboxylic acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group makes it more lipophilic compared to its acid counterpart, enhancing its potential for membrane permeability and bioavailability.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 4-amino-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9H,3-6,11H2,1-2H3 |
InChI Key |
QFTXURHPRNEMEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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